Cas no 61310-40-5 (5-Pyrimidinecarbonitrile,4-amino-2-(4-pyridinyl)-)
5-Pyrimidinecarbonitrile,4-amino-2-(4-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
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- 5-Pyrimidinecarbonitrile,4-amino-2-(4-pyridinyl)-
- 4-amino-2-(4-pyridyl)pyrimidine-5-carbonitrile
- 4-AMINO-2-(PYRIDIN-4-YL)PYRIMIDINE-5-CARBONITRILE
- 4-amino-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- 4-amino-2-pyridin-4-yl-pyrimidine-5-carbonitrile
- 4-amino-5-cyano-2-(4-pyridinyl)pyrimidine
- AC1O8K7F
- CTK5B3029
- HMS563A17
- Maybridge1_007585
- SBB092153
- SEW03610
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Computed Properties
- Exact Mass: 197.07031
Experimental Properties
- PSA: 88.48
5-Pyrimidinecarbonitrile,4-amino-2-(4-pyridinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR29194-250mg |
4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile |
61310-40-5 | 250mg |
£160.00 | 2023-09-01 | ||
| Apollo Scientific | OR29194-1g |
4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile |
61310-40-5 | 1g |
£280.00 | 2023-09-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595627-250mg |
4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile |
61310-40-5 | 98% | 250mg |
¥1920.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595627-1g |
4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile |
61310-40-5 | 98% | 1g |
¥2684.00 | 2024-05-06 | |
| Apollo Scientific | OR29194-1mg |
4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile |
61310-40-5 | 95 | 1mg |
£54.00 | 2025-02-19 |
5-Pyrimidinecarbonitrile,4-amino-2-(4-pyridinyl)- Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 5-Pyrimidinecarbonitrile,4-amino-2-(4-pyridinyl)-
Introduction to 5-Pyrimidinecarbonitrile,4-amino-2-(4-pyridinyl)- (CAS No. 61310-40-5) and Its Emerging Applications in Chemical Biology
The compound 5-Pyrimidinecarbonitrile,4-amino-2-(4-pyridinyl)-, identified by its CAS number 61310-40-5, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its pyrimidine core functionalized with an amino group at the 4-position and a 4-pyridinyl substituent at the 2-position, has garnered considerable attention due to its versatile structural features and potential biological activities. The pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently employed in the design of nucleoside analogs, anticancer agents, and antimicrobial compounds. The introduction of a nitrile group at the 5-position further enhances its reactivity, enabling diverse chemical transformations that can be leveraged for drug development.
In recent years, the exploration of 5-Pyrimidinecarbonitrile,4-amino-2-(4-pyridinyl)- has been driven by its promising role in modulating cellular pathways relevant to diseases such as cancer and inflammation. The presence of both amino and nitrile functional groups provides multiple sites for chemical modification, allowing researchers to fine-tune its pharmacokinetic properties and target specificity. For instance, studies have demonstrated that derivatives of this compound can interact with enzymes involved in DNA replication and repair, making them candidates for therapeutic intervention in oncology. Additionally, the 4-pyridinyl moiety can serve as a pharmacophore for binding to specific protein targets, enhancing drug efficacy.
One of the most compelling aspects of 5-Pyrimidinecarbonitrile,4-amino-2-(4-pyridinyl)- is its utility as a building block for more complex molecules. Researchers have utilized this compound to synthesize novel inhibitors of kinases and other enzymes implicated in metabolic disorders. The nitrile group, in particular, has been shown to participate in metal-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures with high precision. These synthetic strategies have opened new avenues for developing small-molecule drugs with improved pharmacological profiles.
The integration of computational chemistry and machine learning has further accelerated the discovery process for derivatives of 5-Pyrimidinecarbonitrile,4-amino-2-(4-pyridinyl)-. Advanced modeling techniques allow researchers to predict the binding affinity of various analogs to biological targets with remarkable accuracy. This approach has been instrumental in identifying lead compounds that exhibit potent activity against pathogenic organisms while minimizing off-target effects. Such high-throughput virtual screening methods are becoming indispensable in modern drug discovery pipelines.
Moreover, the biological activity of 5-Pyrimidinecarbonitrile,4-amino-2-(4-pyridinyl)- has been investigated in preclinical models. Initial studies suggest that it possesses anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory signaling pathways. The compound's ability to interact with cellular receptors and ion channels has also been explored, revealing potential applications in neurodegenerative diseases. These findings underscore the importance of this molecule as a scaffold for developing next-generation therapeutics.
The synthesis of 5-Pyrimidinecarbonitrile,4-amino-2-(4-pyridinyl)- involves multi-step organic transformations that highlight its synthetic versatility. Key steps include condensation reactions between appropriately substituted pyrimidine precursors and cyanating agents, followed by functional group interconversions such as amination and lithiation-halogenation sequences. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste generation and improving yields. These innovations align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
The structural features of 5-Pyrimidinecarbonitrile,4-amino-2-(4-pyridinyl)- also make it an attractive candidate for materials science applications beyond biology. Its ability to form coordination complexes with transition metals has been exploited in designing luminescent probes for biochemical assays. Additionally, the compound's rigidity and planarity contribute to its utility as a ligand in supramolecular chemistry, where it can be used to construct complex molecular assemblies with tailored properties.
In conclusion,5-Pyrimidinecarbonitrile, (CAS No. 61310-40-5) represents a multifaceted molecule with significant potential across multiple disciplines of chemical biology and pharmaceutical science. Its unique structural attributes enable diverse applications ranging from drug development to advanced materials design. As research continues to uncover new biological functions and synthetic possibilities,this compound is poised to remain at the forefront of innovation in medicinal chemistry.
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